molecular formula C8H8FNO2 B1290107 5-Amino-4-fluoro-2-methylbenzoic acid CAS No. 658085-42-8

5-Amino-4-fluoro-2-methylbenzoic acid

Cat. No.: B1290107
CAS No.: 658085-42-8
M. Wt: 169.15 g/mol
InChI Key: SFNAZQPORDGVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position on the benzene ring

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

Benzylic compounds, such as this one, are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can result in changes to the compound’s structure and, consequently, its interactions with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-4-fluoro-2-methylbenzoic acid . These factors can include pH, temperature, the presence of other compounds, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-fluoro-2-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-methyl-4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of derivatives with different functional groups.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

5-Amino-4-fluoro-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Similar structure but lacks the amino group.

    4-Fluoro-2-methylbenzoic acid: Similar structure but lacks the amino group and has the fluorine atom at a different position.

Uniqueness

5-Amino-4-fluoro-2-methylbenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile intermediate for various synthetic applications and potential pharmaceutical uses.

Properties

IUPAC Name

5-amino-4-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNAZQPORDGVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658085-42-8
Record name 5-amino-4-fluoro-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-nitro-4-fluorobenzoic acid (1.77 g, 8.9 mmol, for preparation see Coll. Czech. Chem. Commun. 1977, 42, 2001) in ethanol (15 mL) was added 10% Pd/C (50 mg) and the mixture was subjected to hydrogenation under 30 psi of pressure. After 3 h, hydrogen was removed and the mixture was filtered and the filtrate was concentrated in vacuo to afford 2-methyl-5-amino-4-fluorobenzoic acid (1.45 g, 97%). LC/MS; (M+H)+=170.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.